

NVP-ADW742 insulin receptor selectivity

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Nvp-adw742

CAS No.: 475488-23-4

Cat. No.: S548342

Get Quote

NVP-ADW742 Selectivity and Key Data

NVP-ADW742 is characterized as a potent and selective ATP-competitive small-molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase [1] [2].

The table below summarizes its core inhibitory activity against IGF-1R and its selectivity versus other related receptors.

Target	IC ₅₀ / Inhibition Data	Experimental Context	Citation
IGF-1R	IC ₅₀ = 0.17 µM	Cellular autophosphorylation assays	[3] [4]
IGF-1R	IC ₅₀ = 0.078 µM	Time-resolved fluorescence assay (human IGF-1R in Sf21 cells)	[3]
IGF-1R	IC ₅₀ = 0.323 µM	Phosphorylation in human MiaPaCa2 cells	[4]
Insulin Receptor (InsR)	IC ₅₀ = 2.8 µM	Cellular assays	[3]
c-Kit, HER2, PDGFR, VEGFR-2, Bcr-Abl	IC ₅₀ > 5 µM	Cellular assays; minimal inhibitory activity noted	[1] [4]

The **>16-fold selectivity** for IGF-1R over the closely related InsR is a key feature of this compound [4]. This selectivity helps in designing experiments where isolating the effect of IGF-1R signaling from InsR signaling is crucial.

Experimental Protocols and Application

Here are methodologies for key experiments involving **NVP-ADW742**, which you can adapt for your work.

In Vitro Cell Viability / Proliferation Assay

This protocol is used to determine the compound's effect on serum-stimulated cancer cell growth [1] [4].

- **Cell Lines:** Can be applied to a panel of cell lines (e.g., multiple myeloma, small cell lung cancer).
- **Compound Treatment:** Treat cells with a concentration gradient of **NVP-ADW742** (e.g., 0.1 μM to 10 μM) for 72 hours.
- **Solvent Control:** Use DMSO as a vehicle control.
- **Assessment:** Analyze cell survival/proliferation using standard **MTT assay** after the incubation period.
- **Expected Outcome:** **NVP-ADW742** dose-dependently inhibits cell growth, with IC_{50} values typically ranging from 0.1 to 0.5 μM in sensitive lines [1].

Analysis of IGF-1R Signaling Inhibition by Western Blot

This protocol assesses the direct biochemical effect of **NVP-ADW742** on the IGF-1R pathway [1] [3].

- **Cell Seeding and Starvation:** Seed cells (e.g., NWT-21) and grow to 70-80% confluency. Starve cells in low-serum medium (e.g., 0.5% FCS) for 24 hours to reduce basal signaling.
- **Compound Pre-treatment:** Pre-treat cells with a concentration gradient of **NVP-ADW742** (e.g., 0.1 to 9 μM) for 90 minutes.
- **Stimulation:** Stimulate cells with IGF-I (e.g., 10 ng/mL) for 10-15 minutes to activate IGF-1R.
- **Cell Lysis and Analysis:** Lyse cells and perform **Western blotting**.
- **Key Antibodies:** Probe for:
 - Phospho-IGF-1R (Tyr1131/1135/1136)
 - Phospho-Akt (Ser473)
 - Total IGF-1R and Total Akt (as loading controls)

- **Expected Outcome:** **NVP-ADW742** should block IGF-1-induced phosphorylation of IGF-1R and its downstream target Akt at sub-micromolar concentrations [1] [3].

In Vivo Administration in Mouse Models

NVP-ADW742 has shown efficacy in xenograft models and can be administered both intraperitoneally and orally [1] [3] [4].

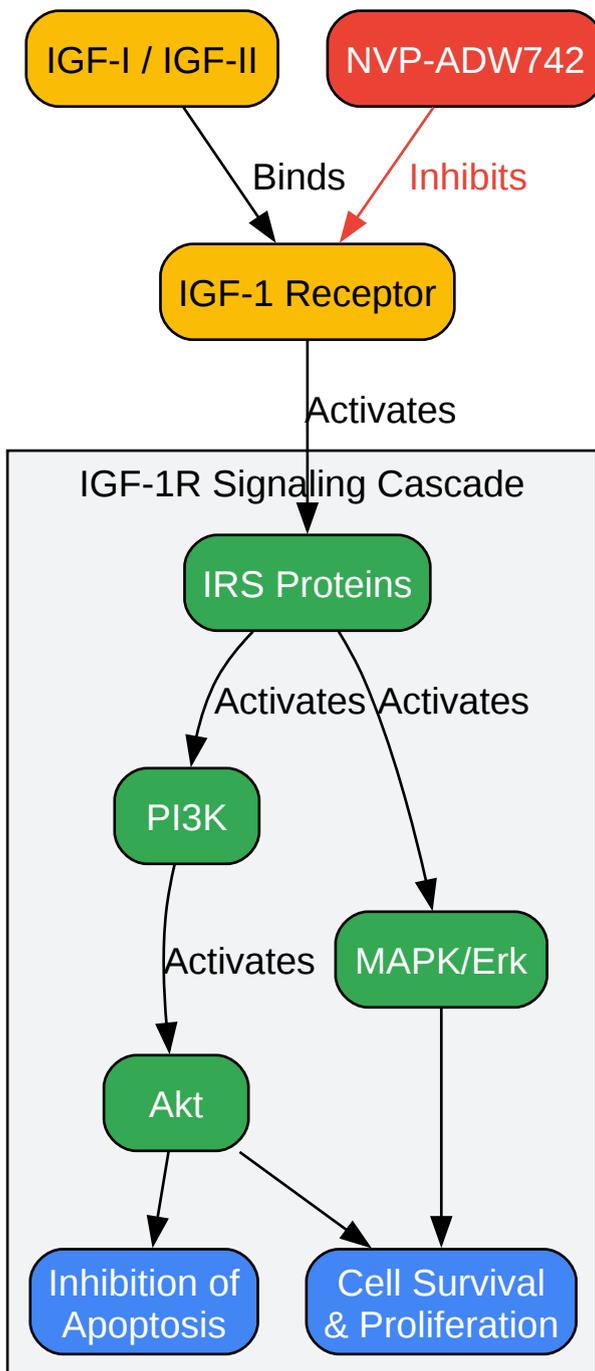
- **Typical Dosage:** 10 mg/kg for intraperitoneal (IP) injection; 50 mg/kg for oral gavage.
- **Dosing Schedule:** Administered twice daily.
- **Formulation (Example for IP/oral):** Prepare a suspension in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline [3]. Other formulations using corn oil or CMC-Na are also documented [4].
- **Expected Outcome:** Significant suppression of tumor growth and prolonged survival in models like disseminated multiple myeloma have been observed [1].

Troubleshooting Common Experimental Issues

- **Unexpectedly Low Potency:** Remember that cellular context matters. Some cancer cell lines with active alternative survival pathways (e.g., strong SCF/Kit autocrine loops) may show reduced sensitivity (IC_{50} in the 4-7 μ M range) [1]. A combination with other targeted agents (like the Kit inhibitor STI571) can be synergistic in such cases [1].
- **Handling and Solubility:** **NVP-ADW742** is typically dissolved in DMSO for *in vitro* stock solutions (e.g., 10-20 mM). The solution can be stored at -20°C or -80°C. For *in vivo* work, use the recommended formulations to ensure proper solubility and bioavailability [3] [4].
- **Off-Target Effects at High Concentrations:** While selective at lower doses, effects observed at concentrations above 5 μ M might be due to partial inhibition of the Insulin Receptor (InsR) or other kinases [3]. Always include a range of concentrations to establish a dose-response relationship.

IGF-1R Signaling Pathway and Drug Mechanism

The following diagram illustrates the IGF-1R signaling pathway and the mechanism by which **NVP-ADW742** inhibits it, which is crucial for understanding its cellular effects.



[Click to download full resolution via product page](#)

The information provided should serve as a solid foundation for your experimental work with **NVP-ADW742**.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. The insulin-like growth factor-I (IGF-I) receptor kinase ... [pubmed.ncbi.nlm.nih.gov]
2. Selective inhibition of SCLC growth by the A12 anti-IGF-1R ... [sciencedirect.com]
3. NVP-ADW742 - IGF-1R Inhibitor [medchemexpress.com]
4. NVP-ADW742 | IGF-1R inhibitor | Mechanism | Concentration [selleckchem.com]

To cite this document: Smolecule. [NVP-ADW742 insulin receptor selectivity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548342#nvp-adw742-insulin-receptor-selectivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com